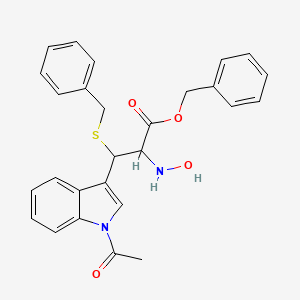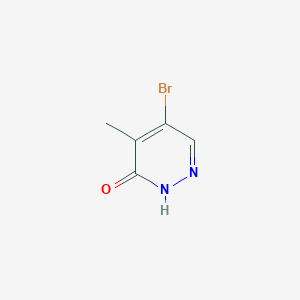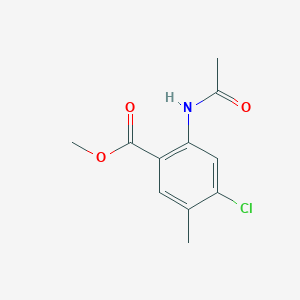
benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is a complex organic compound that belongs to the class of β-carboline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate typically involves multiple steps, starting from benzyl-protected tryptamine. The initial step involves the reaction of benzyl-protected tryptamine with dimethyl ester, resulting in an intermediate compound. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protection, followed by further transformation using specific reagents such as (Z)-1-bromo-2-iodobut-2-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Applications De Recherche Scientifique
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, it may interact with DNA and other cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Harmane: A β-carboline alkaloid with sedative and anxiolytic properties.
Harmine: Another β-carboline alkaloid known for its neuroprotective and anticancer activities.
Uniqueness
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is unique due to its specific structural features, such as the presence of the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other β-carboline derivatives.
Propriétés
Formule moléculaire |
C27H26N2O4S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
benzyl 3-(1-acetylindol-3-yl)-3-benzylsulfanyl-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-19(30)29-16-23(22-14-8-9-15-24(22)29)26(34-18-21-12-6-3-7-13-21)25(28-32)27(31)33-17-20-10-4-2-5-11-20/h2-16,25-26,28,32H,17-18H2,1H3 |
Clé InChI |
DNWGJDISEKOIDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)C(C(C(=O)OCC3=CC=CC=C3)NO)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)

![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)



